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Abstract
ME1111 is a novel, selective inhibitor of succinate dehydrogenase (SDH), also known as

mitochondrial Complex II, with potent antifungal activity. Developed by Meiji Seika Pharma Co.,

Ltd., it was investigated as a topical treatment for onychomycosis, a fungal nail infection.[1] Its

mechanism of action involves the targeted disruption of the mitochondrial electron transport

chain in dermatophytes, leading to fungicidal effects.[2] Although clinical development of

ME1111 was discontinued due to not meeting the primary endpoint in a Phase 2 study, its

targeted action on a key mitochondrial enzyme makes it a valuable case study for

understanding the impact of Complex II inhibition on cellular respiration.[3] This guide provides

a comprehensive technical overview of ME1111, its mechanism of action, and the broader

effects of succinate dehydrogenase inhibition on mitochondrial function.

Introduction to ME1111 and its Target
ME1111 is a small molecule compound (molecular weight: 202.25 g/mol ) belonging to a new

class of antifungals with a phenyl-pyrazole skeleton.[4] Its primary molecular target is succinate

dehydrogenase (SDH), a critical enzyme complex embedded in the inner mitochondrial

membrane.

Succinate dehydrogenase is unique as it participates in both the citric acid cycle and the

mitochondrial electron transport chain. In the citric acid cycle, it catalyzes the oxidation of
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succinate to fumarate. The electrons harvested from this reaction are then passed to

ubiquinone (Coenzyme Q) in the electron transport chain, which in turn shuttles them to

Complex III. This process is essential for the generation of the proton gradient that drives ATP

synthesis.

Mechanism of Action of ME1111
ME1111 selectively inhibits the activity of succinate dehydrogenase in dermatophytes. This

inhibition disrupts the mitochondrial electron transport chain at Complex II, leading to a halt in

cellular respiration and subsequent cell death.

Quantitative Data: Inhibitory Activity
The inhibitory potency of ME1111 against the succinate-2,6-dichlorophenolindophenol (DCIP)

reductase activity of SDH has been quantified. The 50% inhibitory concentrations (IC₅₀)

demonstrate a significant selectivity for the fungal enzyme over its human homologue.

Target Organism/Cell Line Target Enzyme IC₅₀ (µg/mL)

Trichophyton rubrum
Succinate Dehydrogenase

(Complex II)
0.029

Trichophyton mentagrophytes
Succinate Dehydrogenase

(Complex II)
0.025

Human K562 cells
Succinate Dehydrogenase

(Complex II)
>100

Human HepG2 cells
Succinate Dehydrogenase

(Complex II)
>100

Data sourced from Takahata et al., 2016.[2]

Effects of Succinate Dehydrogenase Inhibition on
Mitochondrial Respiration
While specific data on the broader effects of ME1111 on mitochondrial respiration parameters

are not publicly available, the consequences of inhibiting Complex II are well-documented.
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Oxygen Consumption Rate (OCR)
Inhibition of Complex II is expected to decrease the mitochondrial oxygen consumption rate.

Since Complex II is a key entry point for electrons into the electron transport chain, its blockage

will reduce the flow of electrons to Complex IV (cytochrome c oxidase), the terminal enzyme

that consumes oxygen. This would lead to a decrease in basal respiration and a significant

reduction in maximal respiration when the electron transport chain is uncoupled.

ATP Production
The primary function of mitochondrial respiration is the production of ATP. By inhibiting the

electron transport chain, SDH inhibitors like ME1111 disrupt the generation of the proton

motive force across the inner mitochondrial membrane. This, in turn, inhibits the activity of ATP

synthase (Complex V), leading to a significant decrease in mitochondrial ATP synthesis. Cells

may attempt to compensate by upregulating glycolysis.

Reactive Oxygen Species (ROS) Production
The relationship between Complex II inhibition and ROS production is complex. Under normal

conditions, the electron transport chain is a major source of ROS. Inhibition of Complex II can,

under certain conditions, increase the production of superoxide radicals. This is thought to

occur at the flavin site of the SDH-A subunit when the ubiquinone pool is highly reduced. The

blockage of electron flow can lead to a backup of electrons, increasing the likelihood of their

interaction with molecular oxygen to form superoxide.

Experimental Protocols
Succinate Dehydrogenase (Succinate-DCIP Reductase)
Activity Assay
This spectrophotometric enzyme assay is a standard method for measuring the activity of

Complex II. It relies on the ability of SDH to transfer electrons from succinate to an artificial

electron acceptor, 2,6-dichlorophenolindophenol (DCIP), which changes from blue to colorless

upon reduction.

Principle: Succinate + DCIP (blue) --(SDH)--> Fumarate + DCIP-H₂ (colorless)

The rate of decrease in absorbance at 600 nm is proportional to the SDH activity.
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Materials:

Mitochondrial fractions isolated from fungal or mammalian cells

Assay Buffer (e.g., 20 mM phosphate buffer, pH 7.2)

Succinate solution

DCIP solution

Inhibitors of other respiratory complexes (e.g., rotenone for Complex I, antimycin A for

Complex III, and sodium azide for Complex IV) to ensure electrons are specifically

transferred to DCIP.

Spectrophotometer capable of kinetic measurements at 600 nm.

Procedure:

Isolate mitochondrial fractions from the target cells or tissues.

Prepare a reaction mixture containing the assay buffer, mitochondrial fraction, and inhibitors

for other complexes.

Initiate the reaction by adding the substrate (succinate) and DCIP.

Immediately measure the change in absorbance at 600 nm over time in a

spectrophotometer.

To test the effect of an inhibitor like ME1111, pre-incubate the mitochondrial fraction with the

compound for a defined period before adding the substrate.

The activity is calculated from the rate of change in absorbance, using the extinction

coefficient of DCIP.

Visualizations
Signaling and Experimental Pathways
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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